

### An In-depth Technical Guide to 4-Carboxypyrazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-Carboxypyrazole**, also known as 1H-pyrazole-4-carboxylic acid, is a heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of functional molecules. Its rigid pyrazole core, coupled with the reactive carboxylic acid moiety, makes it a valuable intermediate in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of the chemical and structural properties of **4-Carboxypyrazole**, detailed experimental protocols for its synthesis, and visual representations of its role in metabolic and synthetic pathways.

### **Chemical Identity and Properties**

**4-Carboxypyrazole** is a white to off-white crystalline solid.[1][2] It is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a carboxylic acid functional group at the 4-position.[2][3] This structure imparts both weakly basic (pyrazole ring) and acidic (carboxylic acid) properties. It is soluble in polar solvents such as water and alcohols.[2]

Table 1: Chemical Identifiers for **4-Carboxypyrazole** 



Identifier	Value	Reference(s)
IUPAC Name	1H-pyrazole-4-carboxylic acid	[4][5]
Synonyms	4-Carboxypyrazole, Pyrazole- 4-carboxylic acid	[4]
CAS Number	37718-11-9	[5]
Molecular Formula	C4H4N2O2	[4]
SMILES	C1=C(C=NN1)C(=O)O	[4]
InChIKey	IMBBXSASDSZJSX- UHFFFAOYSA-N	[4]

Table 2: Physicochemical Properties of **4-Carboxypyrazole** 

Property	Value	Reference(s)
Molecular Weight	112.09 g/mol	[4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	282 °C (decomposes)	[3]
Boiling Point	417.1 ± 18.0 °C (Predicted)	N/A
pKa (Strongest Acidic)	3.43 (Predicted)	N/A
pKa (Strongest Basic)	0.94 (Predicted)	N/A

# **Structure and Spectroscopy Molecular Structure**

The molecule consists of a planar, aromatic pyrazole ring, which imparts significant thermal stability. The carboxylic acid group is conjugated with the pyrazole ring, influencing its electronic properties and reactivity.



### **Crystallographic Data**

The crystal structure of 1H-pyrazole-4-carboxylic acid has been determined, and the data is available from the Cambridge Crystallographic Data Centre (CCDC).[4]

Table 3: Crystallographic Data for 4-Carboxypyrazole

Parameter	Value	Reference(s)
CCDC Deposition No.	139857	[4]
Crystal System	Data available from CCDC	N/A
Space Group	Data available from CCDC	N/A
Unit Cell Dimensions	Data available from CCDC	N/A
Note: Detailed crystallographic parameters are accessible through the CCDC database.		

### **Spectral Data**

While spectral data for **4-Carboxypyrazole** are available from commercial sources, detailed, citable peak lists are not readily found in published literature.[4] The expected spectral characteristics are summarized below.

Table 4: Spectral Data for 4-Carboxypyrazole



Spectrum	Expected Chemical Shifts / Peaks
<sup>1</sup> H NMR	- Two singlets for the two C-H protons on the pyrazole ring (C3-H and C5-H), expected to be in the aromatic region (approx. 8.0-8.3 ppm) A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>12 ppm) A broad singlet for the pyrazole N-H proton.
<sup>13</sup> C NMR	- A signal for the carboxylic carbon (-COOH) in the range of 160-170 ppm Signals for the three distinct carbons of the pyrazole ring. The C4 carbon bearing the carboxyl group would be significantly shifted compared to the C3 and C5 carbons.
FTIR (cm <sup>-1</sup> )	- A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm <sup>-1</sup> A sharp C=O stretch from the carboxylic acid around 1700 cm <sup>-1</sup> N-H stretching from the pyrazole ring around 3100-3300 cm <sup>-1</sup> C=N and C=C stretching bands from the pyrazole ring in the 1400-1600 cm <sup>-1</sup> region.
Note: Actual spectral data should be confirmed by acquiring spectra from a commercial sample or through the cited commercial databases.	

# **Experimental Protocols Synthesis of 4-Carboxypyrazole**

A modern and efficient synthesis of pyrazole-4-carboxylic acid derivatives proceeds from ethyl cyanoacetate and triethyl orthoformate, followed by cyclization, deamination, and hydrolysis. The following is a representative protocol for a related core structure, which can be adapted.[6]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate



- To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add ethyl cyanoacetate (1.0 equivalent) and triethyl orthoformate (1.2 equivalents).
- Slowly add acetic anhydride (1.5 equivalents) to the stirred mixture.
- Heat the reaction mixture to approximately 120-130°C and maintain this temperature for 2-3 hours, allowing the ethanol byproduct to distill off.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature. The crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

- Dissolve the crude ethyl 2-cyano-3-ethoxyacrylate from Step 1 in a suitable solvent such as ethanol.
- Cool the solution in an ice bath.
- Slowly add hydrazine hydrate (1.0 equivalent) dropwise to the solution, maintaining the temperature below 10°C to control the exothermic reaction.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.
- Cool the mixture to 0-5°C to induce precipitation of the product.
- Collect the solid product by vacuum filtration, wash with cold ethanol, and then with deionized water.
- Dry the product under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to **4-Carboxypyrazole** This step is an adaptation for the final product.



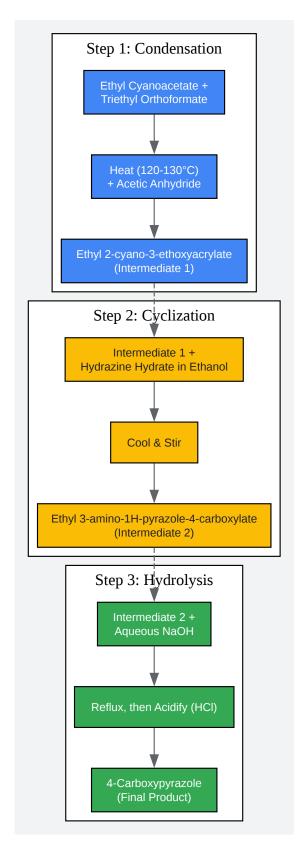
- Suspend the ethyl 3-amino-1H-pyrazole-4-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2.5 M).
- Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester to the carboxylic acid.
- Cool the reaction mixture and acidify with a strong acid (e.g., 6 M HCl) to a pH of ~2-3, which will precipitate the **4-Carboxypyrazole** product.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

## Visualization of Pathways Metabolic Pathway of Fomepizole

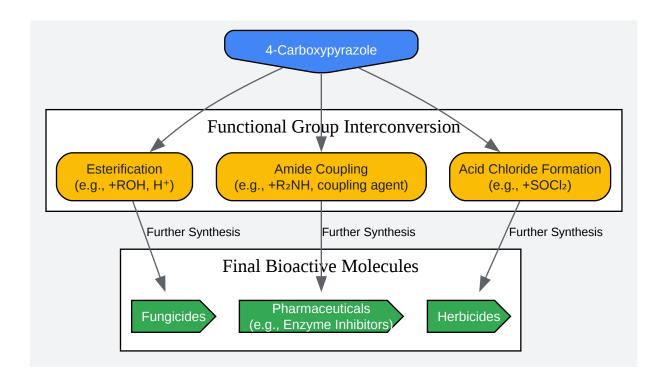
**4-Carboxypyrazole** is the primary metabolite of Fomepizole (4-methylpyrazole), a medication used as an antidote for methanol and ethylene glycol poisoning. Fomepizole competitively inhibits the enzyme alcohol dehydrogenase (ADH), preventing the formation of toxic metabolites. Fomepizole itself is then metabolized by the cytochrome P450 system to 4-hydroxymethylpyrazole, which is further oxidized to **4-Carboxypyrazole**.











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